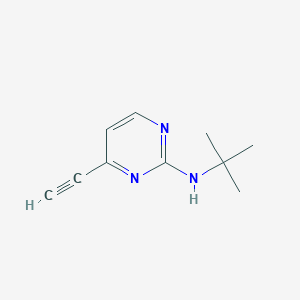

tert-Butylamino-4-ethynylpyrimidine

Description

Overview of Pyrimidine (B1678525) Chemistry in Research

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. wikipedia.orgnih.gov Its prevalence in nature, most notably as a fundamental component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its biological significance. ncert.nic.in This natural occurrence has inspired chemists to explore a vast array of synthetic pyrimidine derivatives.

Substituted pyrimidines are a class of compounds that have garnered immense interest due to their diverse and significant applications. researchtrend.netgrowingscience.com The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of its electronic properties, solubility, and steric profile, leading to a broad spectrum of chemical reactivity and biological activity. tandfonline.com In medicinal chemistry, pyrimidine derivatives are integral to the development of a wide range of therapeutic agents. nih.gov The structural versatility of the pyrimidine scaffold enables it to interact with a multitude of biological targets. researchtrend.net

The study of pyrimidines dates back to the 19th century, with the first isolation of a derivative, alloxan, in 1818. growingscience.com The systematic synthesis of pyrimidines began in the late 1800s. wikipedia.org Research into aminopyrimidines, a key subclass, has been particularly fruitful, yielding compounds with a wide array of biological activities. ajrconline.orgijpsjournal.com The amino group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions that are crucial for biological recognition. iaea.org

The exploration of ethynylpyrimidines is a more recent, yet rapidly growing, area of research. The introduction of the ethynyl (B1212043) group, a reactive carbon-carbon triple bond, onto the pyrimidine scaffold provides a versatile handle for further chemical transformations. mdpi.comnih.gov This has enabled the synthesis of complex molecular architectures and the development of novel materials and probes.

Importance of tert-Butylamino and Ethynyl Functionalities in Organic Synthesis

The specific functionalities attached to the pyrimidine core in tert-Butylamino-4-ethynylpyrimidine —the tert-butylamino and ethynyl groups—are of significant interest to synthetic chemists due to the unique properties they impart to a molecule.

The terminal ethynyl group (–C≡CH) is a highly versatile functional group in organic synthesis, often referred to as a "synthetic handle." sci-hub.se Its utility stems from the reactivity of the triple bond and the acidity of the terminal proton. The ethynyl group can participate in a wide range of chemical transformations, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," allowing for the efficient and specific formation of triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for constructing complex molecular frameworks. sci-hub.se

Addition Reactions: The triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation, to introduce new functional groups.

Polymerization: Acetylenic monomers can be polymerized to create conjugated polymers with interesting electronic and optical properties. nih.gov

The ethynyl group's linear geometry and ability to act as a weak hydrogen bond donor also contribute to its utility in molecular design. sci-hub.se

The tert-butylamino group [(CH₃)₃C-NH–] is a bulky secondary amine that can significantly influence a molecule's reactivity and selectivity. nih.gov Its primary characteristics in a synthetic context include:

Steric Hindrance: The large tert-butyl group can sterically hinder adjacent reactive sites, directing incoming reagents to less hindered positions and thereby controlling regioselectivity. nih.gov

Electronic Effects: The amino group is an electron-donating group, which can increase the electron density of the pyrimidine ring, potentially influencing its reactivity in electrophilic and nucleophilic substitution reactions. wikipedia.org

Basicity: The tert-butylamino group possesses basic properties, allowing it to act as an internal base or to be protonated, which can alter the molecule's solubility and reactivity. chemrxiv.org

Directing Group: In certain reactions, the amino group can act as a directing group, coordinating to a metal catalyst and guiding the reaction to a specific site on the molecule.

Positioning of this compound within Current Academic Research Trajectories

Based on the individual contributions of its components, This compound is positioned at the intersection of several key research areas. The presence of the ethynyl group makes it a valuable building block for the synthesis of more complex molecules through well-established coupling methodologies. This opens up possibilities for its use in the creation of libraries of compounds for high-throughput screening in drug discovery or for the development of novel functional materials.

The tert-butylamino group provides a tool for modulating the electronic properties and steric environment of the pyrimidine core. This could be exploited to fine-tune the binding affinity of the molecule to a biological target or to control the outcome of subsequent chemical transformations. The combination of these two functional groups on a pyrimidine scaffold suggests that This compound is a promising candidate for further investigation in areas such as medicinal chemistry, materials science, and chemical biology.

Data Tables

Table 1: General Properties of Key Functional Groups and the Pyrimidine Core

| Feature | Pyrimidine Core | Ethynyl Group | tert-Butylamino Group |

| Formula | C₄H₄N₂ | -C≡CH | -(CH₃)₃CNH- |

| Key Characteristics | Aromatic, π-deficient heterocycle wikipedia.org | Linear, reactive triple bond sci-hub.se | Bulky, electron-donating group nih.gov |

| Common Reactions | Nucleophilic aromatic substitution, electrophilic substitution at C5 wikipedia.org | Click chemistry, Sonogashira coupling, addition reactions sci-hub.senih.gov | N-alkylation, N-acylation, salt formation chemrxiv.org |

| Influence on Molecule | Provides a rigid scaffold, potential for hydrogen bonding | Acts as a versatile synthetic handle, introduces rigidity sci-hub.se | Provides steric bulk, influences electronic properties and basicity nih.gov |

Structure

3D Structure

Properties

CAS No. |

876521-32-3 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-tert-butyl-4-ethynylpyrimidin-2-amine |

InChI |

InChI=1S/C10H13N3/c1-5-8-6-7-11-9(12-8)13-10(2,3)4/h1,6-7H,2-4H3,(H,11,12,13) |

InChI Key |

NDZQBEZLDILBID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=NC=CC(=N1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butylamino 4 Ethynylpyrimidine and Its Analogues

Retrosynthetic Analysis and Key Precursors

The design of a synthetic route for tert-butylamino-4-ethynylpyrimidine often begins with a retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

Strategies from Dihalopyrimidines

A common and effective strategy for constructing the this compound core involves the use of dihalopyrimidines as key precursors. This approach leverages the differential reactivity of the halogen substituents on the pyrimidine (B1678525) ring, allowing for sequential and controlled functionalization.

The retrosynthetic breakdown of this compound points to a dihalopyrimidine, such as 4,6-dichloropyrimidine (B16783) or 2,4-dichloropyrimidine (B19661), as a logical starting point. The synthetic sequence would typically involve:

Nucleophilic Aromatic Substitution: Introduction of the tert-butylamino group by reacting the dihalopyrimidine with tert-butylamine (B42293). The reaction conditions can be controlled to favor monosubstitution.

Ethynylation: Introduction of the ethynyl (B1212043) group at the remaining halogenated position via a cross-coupling reaction, most commonly the Sonogashira coupling.

The choice of the initial dihalopyrimidine is crucial as it dictates the position of the substituents in the final product.

Alternative Starting Materials and Building Blocks

While dihalopyrimidines are prevalent, other starting materials and building blocks can be employed for the synthesis of this compound and its analogs. These alternatives can offer advantages in terms of availability, cost, or the ability to introduce diverse functionalities.

One alternative approach involves starting with a pre-functionalized pyrimidine ring. For instance, a pyrimidine derivative already containing the tert-butylamino group can be halogenated at the 4-position, followed by ethynylation.

Another strategy utilizes pyrimidine building blocks that can be elaborated into the desired product. For example, the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can provide a dihydropyrimidine (B8664642) core that can be subsequently oxidized and functionalized to yield the target molecule. elsevierpure.com

Direct and Sequential Functionalization Approaches

The introduction of the tert-butylamino and ethynyl groups onto the pyrimidine ring can be achieved through either direct or sequential functionalization methods. The choice of approach depends on the desired regioselectivity and the nature of the starting materials.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is a cornerstone in the synthesis of ethynyl-substituted heterocycles, including this compound. youtube.com This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.com In the context of this synthesis, it facilitates the crucial ethynylation step.

The general mechanism of the Sonogashira coupling involves a catalytic cycle with a palladium complex. youtube.com A co-catalyst, typically a copper(I) salt, is often used to facilitate the formation of a copper acetylide intermediate. youtube.comhes-so.ch

The efficiency and success of the Sonogashira coupling are highly dependent on the optimization of the catalytic system. This includes the choice of the palladium source, the ligand, the base, and the solvent.

Palladium Catalysts: Various palladium sources can be employed, such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and palladium nanoparticles. rsc.orgrsc.org The selection of the catalyst can influence reaction times, yields, and catalyst loading.

Ligands: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), and bidentate ligands are commonly used. hes-so.chrsc.org The nature of the ligand can impact the regioselectivity of the coupling reaction, especially when multiple reactive sites are present. rsc.org

Bases and Solvents: A base is required to deprotonate the terminal alkyne and regenerate the active catalyst. Common bases include amines like triethylamine (B128534) and diisopropylethylamine. The choice of solvent can also affect the reaction outcome, with solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) being frequently used.

| Parameter | Options | Role in the Reaction |

| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Primary catalyst for the cross-coupling reaction. |

| Ligand | Monodentate (e.g., PPh₃), Bidentate | Stabilizes the palladium catalyst and influences its reactivity and selectivity. rsc.org |

| Copper Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide intermediate. youtube.comhes-so.ch |

| Base | Triethylamine, Diisopropylethylamine, K₂CO₃ | Deprotonates the terminal alkyne and regenerates the active catalyst. hes-so.ch |

| Solvent | THF, DMF, Acetonitrile | Provides the reaction medium and can influence solubility and reaction rates. |

This table presents a summary of key parameters and their roles in optimizing Sonogashira coupling reactions for the synthesis of ethynylpyrimidines.

When synthesizing substituted pyrimidines, controlling the regioselectivity and chemoselectivity of the ethynylation reaction is paramount. slideshare.netyoutube.com

Regioselectivity refers to the preferential reaction at one specific site over another when multiple reactive positions are available. youtube.com In the case of dihalopyrimidines, the electronic and steric properties of the pyrimidine ring and the nature of the halogen substituents influence where the Sonogashira coupling will occur. For instance, the C-4 position of the pyrimidine ring is often more reactive towards nucleophilic attack than the C-2 or C-6 positions. Catalyst control can also be a powerful tool to direct the regioselectivity of the coupling. rsc.org For example, the choice of a monodentate versus a bidentate ligand can switch the preferred site of alkynylation. rsc.org

Chemoselectivity is the ability to react with one functional group in the presence of other, potentially reactive, functional groups. slideshare.net In the synthesis of this compound, it is crucial that the Sonogashira coupling proceeds at the halogenated position without affecting other parts of the molecule, such as the tert-butylamino group. The high chemoselectivity of the Sonogashira coupling for carbon-halogen bonds makes it an ideal method for this transformation. nih.gov

Nucleophilic Aromatic Substitution with tert-Butylamine

The cornerstone for the synthesis of many substituted aminopyrimidines is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This class of reaction is particularly effective for heteroaromatic systems like pyrimidine because the ring nitrogen atoms are strongly electron-withdrawing, which activates the ring carbons toward attack by nucleophiles. masterorganicchemistry.com In this context, a halogenated pyrimidine precursor is treated with tert-butylamine, which acts as the nucleophile, displacing a halide to form the desired C-N bond.

Investigation of Reaction Conditions (Solvent, Temperature, Additives)

The success of the nucleophilic aromatic substitution of a halopyrimidine with tert-butylamine is highly dependent on the careful optimization of reaction parameters. The choice of solvent, operating temperature, and the use of additives such as a non-nucleophilic base are critical factors that influence reaction rate, yield, and purity.

Solvent: The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or in alcohols such as isopropanol (B130326) or methanol (B129727). orientjchem.orgnih.gov These solvents are effective at solvating the intermediate species without interfering with the reaction.

Temperature: Reaction temperatures can vary widely, from room temperature to reflux conditions, depending on the reactivity of the specific halopyrimidine. The use of microwave irradiation can significantly elevate the temperature in a controlled manner, drastically reducing reaction times. orientjchem.org For instance, a reaction that might take 12 hours under conventional reflux could be completed in as little as 20 minutes in a microwave synthesizer. orientjchem.org

Additives: A base is often added to the reaction mixture to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct. Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), which are sufficiently basic to scavenge the acid but are generally not nucleophilic enough to compete with tert-butylamine. In some protocols, an excess of the reacting amine (tert-butylamine) can also serve this purpose.

The following table summarizes typical conditions and outcomes for this type of transformation, illustrating the interplay between different parameters.

| Reactant (Halopyrimidine) | Amine | Solvent | Base/Additive | Temperature | Time | Outcome/Yield |

| 2-amino-4,6-dichloropyrimidine (B145751) | Substituted Amines | None (Solvent-Free) | Triethylamine | 80-90 °C | Not Specified | High Yields mdpi.com |

| 4-Chloropyrimidine Derivative | Aryl Amine | 2-Propanol | None | Reflux | 12 h | Moderate Yield orientjchem.org |

| 4-Chloropyrimidine Derivative | Aryl Amine | 2-Propanol | None | 100 °C (Microwave) | 20 min | Good Yield orientjchem.org |

| 4-Chloro-pyridopyrimidine | Various Amines | Methanol | None | Not Specified (Microwave) | Not Specified | Not Specified nih.gov |

Control of Regioselectivity at Pyrimidine Positions 2 and 4

When a pyrimidine ring bears leaving groups at multiple positions, such as in 2,4-dichloropyrimidine, controlling which position is substituted by the incoming nucleophile—a concept known as regioselectivity—becomes paramount. The C4 and C6 positions of the pyrimidine ring are generally more activated towards nucleophilic attack than the C2 position due to greater resonance stabilization of the anionic intermediate by both ring nitrogens. libretexts.org

However, the final outcome can be influenced by several factors:

Electronic Effects: The inherent electronic properties of the pyrimidine ring favor substitution at C4/C6.

Steric Hindrance: The bulky nature of the tert-butyl group on the tert-butylamine nucleophile can be a decisive factor. It may preferentially attack the less sterically hindered position if the electronic differentiation between the sites is not substantial.

Reaction Conditions: Temperature can play a role in regioselectivity. In some systems, lower temperatures may favor the kinetically controlled product (attack at the most reactive site), while higher temperatures might allow for equilibration to the thermodynamically more stable product.

In the case of reacting 2-amino-4,6-dichloropyrimidine with an amine, substitution typically occurs at both the C4 and C6 positions if a sufficient amount of the nucleophile is used. mdpi.com Selective mono-substitution can often be achieved by carefully controlling the stoichiometry, adding only one equivalent of the amine.

Mechanistic Aspects of Amine Addition to Halopyrimidines

The nucleophilic aromatic substitution on a halopyrimidine does not proceed via SN1 or SN2 pathways, which are common for alkyl halides. chemistrysteps.com Instead, it follows a two-step addition-elimination mechanism. libretexts.orgchemistrysteps.com

Nucleophilic Addition: The reaction initiates with the attack of the nitrogen atom of tert-butylamine on the electron-deficient carbon atom of the pyrimidine ring that bears the halogen leaving group (e.g., chlorine). This step is typically the rate-determining step. The attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is delocalized over the pyrimidine ring and is effectively stabilized by the electron-withdrawing nitrogen atoms. masterorganicchemistry.com

Novel Synthetic Routes and Green Chemistry Considerations

While traditional heating methods for SNAr reactions are robust, modern synthetic chemistry emphasizes the development of more efficient and environmentally benign protocols.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of aminopyrimidines. nih.gov The primary advantages of using microwave irradiation over conventional heating include:

Rapid Reaction Times: Reactions that require many hours of refluxing can often be completed in a matter of minutes. orientjchem.org

Improved Yields: The high and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products, resulting in higher isolated yields. researchgate.net

Enhanced Efficiency: The speed of microwave synthesis makes it highly suitable for the rapid generation of libraries of compounds for screening purposes in drug discovery. colab.wsacs.org

For example, the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones was successfully achieved by treating a 4-chloro-pyridopyrimidine intermediate with various amines in methanol under microwave irradiation, demonstrating the broad applicability of this technique. nih.gov

Solvent-Free or Low-Environmental-Impact Methodologies

In line with the principles of green chemistry, significant effort has been directed towards minimizing or eliminating the use of hazardous organic solvents. One effective strategy is to perform reactions under solvent-free, or "neat," conditions.

A notable example is the synthesis of a series of 2-aminopyrimidine (B69317) derivatives by heating finely ground 2-amino-4,6-dichloropyrimidine with various substituted amines and triethylamine in the absence of any solvent. mdpi.com This method not only avoids the environmental impact and cost associated with solvent use and disposal but also can lead to simpler workup procedures and high product yields.

Another green approach involves the use of environmentally benign solvents. The synthesis of N-benzylidenepyridine-2-amine, for instance, was successfully demonstrated at room temperature using ethanol (B145695) or an ethanol-water mixture, achieving a yield of up to 95.6%. ijcrcps.com Such methodologies, which reduce energy consumption and avoid toxic solvents, represent a more sustainable path for chemical synthesis.

Purification and Isolation Methodologies in Academic Synthesis

The successful synthesis of this compound and its analogues in an academic research setting is critically dependent on effective purification and isolation techniques. These methodologies are essential for removing unreacted starting materials, catalysts, byproducts, and other impurities to yield a compound of high purity suitable for subsequent characterization and use in further research. The primary methods employed for the purification of these types of compounds are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a cornerstone technique for the purification of pyrimidine derivatives, offering a versatile and powerful method for separating compounds based on their differential adsorption to a stationary phase. The choice of stationary phase and eluent system is paramount for achieving optimal separation.

For compounds structurally similar to this compound, both silica (B1680970) gel and neutral alumina (B75360) have been utilized as the stationary phase. The basic nitrogen atoms of the pyrimidine ring can sometimes interact strongly with the acidic surface of silica gel, potentially leading to poor separation or decomposition of the target compound. In such cases, neutral alumina is a preferred alternative. Another approach to mitigate this issue is to deactivate the silica gel by incorporating a small percentage of a basic modifier, such as triethylamine, into the eluent system.

The selection of the mobile phase, or eluent, is typically guided by preliminary analysis using thin-layer chromatography (TLC). A solvent system is chosen to provide a retention factor (Rf) for the desired compound in the range of 0.2 to 0.4 to ensure good separation from impurities. For non-polar compounds, a single solvent or a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is often sufficient. For more complex mixtures or for compounds that are difficult to separate, a gradient elution is employed, where the polarity of the mobile phase is gradually increased over the course of the separation.

In a typical academic laboratory procedure, the crude reaction mixture is first dissolved in a minimal amount of a suitable solvent and may be pre-adsorbed onto a small amount of the stationary phase. This solid is then carefully loaded onto the top of the packed column. The eluent is passed through the column under gravity or with the application of positive pressure (flash chromatography) to accelerate the process. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated in vacuo.

Table 1: Representative Column Chromatography Parameters for Pyrimidine Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh), Neutral Alumina |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Petroleum Ether/Acetone |

| Elution Mode | Isocratic or Gradient |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |

This table presents common parameters used for the purification of pyrimidine derivatives and is not specific to this compound.

Recrystallization

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. rochester.edu This method relies on the principle that the solubility of a compound in a solvent generally increases with temperature. An ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to form a saturated solution. rochester.edu Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly and without disturbance. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. rochester.edu The slow cooling process is crucial as it allows for the formation of a well-ordered crystal lattice, which tends to exclude impurity molecules.

Once crystallization is complete, the purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities, and then dried. rochester.edu The selection of a suitable solvent or solvent system is critical and often determined empirically through small-scale solubility tests.

Table 2: General Steps for Recrystallization

| Step | Procedure |

| 1. Solvent Selection | Identify a solvent where the compound has high solubility when hot and low solubility when cold. |

| 2. Dissolution | Dissolve the impure solid in the minimum amount of near-boiling solvent. |

| 3. Decolorization (if needed) | Add activated charcoal to remove colored impurities and perform hot filtration. |

| 4. Crystallization | Allow the hot solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. |

| 5. Isolation | Collect the purified crystals by vacuum filtration. |

| 6. Washing | Rinse the crystals with a small portion of the cold solvent. |

| 7. Drying | Dry the crystals to remove any residual solvent. |

This table outlines the general procedure for recrystallization of a solid organic compound.

The choice between column chromatography and recrystallization, or a combination of both, depends on the nature and quantity of the impurities present in the crude product. Often, column chromatography is used as an initial purification step to separate the target compound from major impurities, followed by recrystallization to achieve a high degree of purity.

Chemical Transformations and Derivatization of Tert Butylamino 4 Ethynylpyrimidine

Reactions Involving the Ethynyl (B1212043) Moiety

The terminal ethynyl group is a versatile functional handle for a wide array of chemical transformations. However, specific examples involving tert-Butylamino-4-ethynylpyrimidine are not documented in the reviewed literature.

Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) or "Click" Chemistry

The CuAAC reaction is a powerful and widely used method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. This reaction is noted for its high efficiency, selectivity, and biocompatibility.

Synthesis of 1,2,3-Triazole Derivatives

Despite the suitability of the terminal alkyne on this compound for this transformation, a search of scientific databases yielded no specific examples of its reaction with organic azides to form the corresponding 1,2,3-triazole derivatives. While the general methodology is well-established for a vast range of alkynes, its application to this particular pyrimidine (B1678525) derivative has not been reported.

Bioconjugation and Probe Development in Academic Contexts

The "click" chemistry handle on this compound makes it a theoretical candidate for applications in bioconjugation and the development of chemical probes for biological systems. However, there is no available research demonstrating its use in these academic or industrial contexts.

Hydration, Hydroamination, and Hydrohalogenation of the Alkyne

The addition of water (hydration), amines (hydroamination), or hydrogen halides (hydrohalogenation) across the carbon-carbon triple bond are fundamental organic reactions that would convert the ethynyl group into other valuable functionalities like ketones, enamines, or vinyl halides, respectively. A thorough literature search did not uncover any studies detailing these specific transformations on this compound.

Oxidative Coupling Reactions (e.g., Glaser Coupling)

Oxidative coupling reactions, such as the Glaser coupling, are used to dimerize terminal alkynes to form symmetrical 1,3-diynes, often using copper catalysts. This reaction is a staple in the synthesis of conjugated systems. There are no documented instances of this compound undergoing Glaser coupling or other related oxidative coupling reactions. While oxidative coupling of similar heterocyclic alkynes like ethynylpyridines has been reported nih.gov, specific data for the target compound is absent.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2+2] Cycloadditions)

The ethynyl group can participate as a dienophile in Diels-Alder reactions or as a component in metal-catalyzed [2+2+2] cycloadditions to form new ring systems. For instance, [2+2+2] cycloadditions of alkynes with nitriles are a known route to substituted pyridines rsc.orgresearchgate.net. Nevertheless, the scientific literature lacks any reports on the participation of this compound in these types of cycloaddition reactions.

Reactivity of the Pyrimidine Ring System

The pyrimidine ring, being a π-deficient heterocycle, exhibits characteristic reactivity patterns. The presence of the electron-donating tert-butylamino group at the C2 position and the electron-withdrawing ethynyl group at the C4 position significantly influences the electron distribution within the ring, thereby dictating the course of various chemical transformations.

Functional Group Interconversions on the Pyrimidine Core

Functional group interconversions on the pyrimidine core of this compound, while not extensively documented for this specific molecule, can be inferred from the known reactivity of related aminopyrimidines and ethynylpyrimidines.

The tert-butylamino group can potentially undergo dealkylation under specific conditions to yield the corresponding primary amine, 2-amino-4-ethynylpyrimidine. This transformation is a valuable step for further derivatization, such as the introduction of different alkyl or aryl groups. masterorganicchemistry.comrsc.org

The ethynyl group is susceptible to a range of transformations. For instance, acid-catalyzed hydration can convert the ethynyl moiety into an acetyl group. thieme-connect.dersc.org Furthermore, the triple bond can be selectively reduced to an ethyl group through catalytic hydrogenation. rsc.org These interconversions allow for the synthesis of a diverse array of substituted pyrimidines with modified electronic and steric properties.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 5-Ethynylpyrimidine nucleosides | 10% Pd/C, H₂, MeOH | 5-Ethylpyrimidine nucleosides | rsc.org |

| 5-Ethynyl-2'-deoxyuridine | H₂SO₄, MeOH, H₂O | 5-Acetyl-2'-deoxyuridine | rsc.org |

| Tertiary amines | Cyanogen bromide, then acid/base hydrolysis or reduction | Secondary amines | masterorganicchemistry.com |

Formation of Fused Heterocyclic Systems

The strategic placement of the amino and ethynyl groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing the pyrido[4,3-d]pyrimidine (B1258125) scaffold.

The mechanism of intramolecular cyclization in similar systems often involves the initial activation of the ethynyl group by a catalyst. For instance, in copper-catalyzed reactions, a copper(I) species coordinates to the alkyne, making it more susceptible to nucleophilic attack by the nearby amino group. youtube.com This is followed by a series of steps including deprotonation, reductive elimination, and subsequent intramolecular amidation to yield the final fused heterocyclic product. youtube.com Computational studies on related Breslow intermediates have also shed light on the potential energy landscapes of such cyclization reactions. thieme-connect.de

The synthesis of pyrido[4,3-d]pyrimidines can be achieved through various synthetic routes. nih.govgrowingscience.com One common approach involves the condensation of a suitably substituted pyridine (B92270) precursor with a reagent that provides the necessary atoms for the pyrimidine ring. nih.gov For instance, the treatment of 4-aminonicotinic acid derivatives with amines can lead to the formation of pyrido[4,3-d]pyrimidin-4(3H)-ones. nih.gov Although not starting from this compound, these methods highlight the general strategies employed for constructing this important heterocyclic framework. The synthesis of pyrido[3,4-d]pyrimidines has also been reported through thermal cyclocondensation reactions. wikipedia.org

| Precursor(s) | Reaction Type | Fused System | Reference(s) |

| 4-Aminonicotinic acid derivatives and amines | Cyclization | Pyrido[4,3-d]pyrimidin-4(3H)-ones | nih.gov |

| Ethyl 3-amino-2-chloroisonicotinate and chloroformamidine (B3279071) hydrochloride | Thermal cyclocondensation | Pyrido[4,3-d]pyrimidine | wikipedia.org |

| 2-Halopyridine and (Z)-3-amino-3-arylacrylate ester | Copper-catalyzed tandem C-N bond formation/intramolecular amidation | Pyrido[1,2-a]pyrimidin-4-ones | youtube.com |

Electrophilic and Nucleophilic Aromatic Substitutions (If Applicable)

The pyrimidine ring is generally considered electron-deficient, making it more susceptible to nucleophilic aromatic substitution (SNAr) than electrophilic aromatic substitution (EAS). researchgate.net

Electrophilic Aromatic Substitution:

EAS on the pyrimidine ring is generally difficult but can be facilitated by the presence of activating groups. researchgate.net The amino group at the C2 position is an activating group and would be expected to direct incoming electrophiles to the C5 position. However, the presence of the deactivating ethynyl group at C4 may counteract this effect. Electrophilic substitution reactions such as nitration and halogenation on the pyrimidine ring typically require harsh conditions. wikipedia.org For thieno[2,3-d]pyrimidines, electrophilic substitutions occur at the thiophene (B33073) ring, suggesting a weak influence of the fused pyrimidine ring. wikipedia.org

Nucleophilic Aromatic Substitution:

The pyrimidine ring is inherently electron-deficient, and this character is enhanced by the presence of the ethynyl group, making the ring susceptible to SNAr. Nucleophilic attack is generally favored at the C4 and C6 positions of the pyrimidine ring. researchgate.net In this compound, the C4 position is already substituted. Therefore, if a suitable leaving group were present at the C6 position, nucleophilic attack would likely occur there. The amino group at C2 is a poor leaving group and is unlikely to be displaced in a typical SNAr reaction. However, in some cases, the displacement of an amino group in 2-aminopyrimidine (B69317) by chlorine has been observed. nih.gov

| Compound | Reagent | Position of Substitution | Reference |

| 2,4-Dinitrochlorobenzene | Hydroxide | C1 (ipso-substitution) | researchgate.net |

| 2-Chloropteridine | t-Butylamine | C2 | thieme-connect.de |

| 2-Sulfonylpyrimidines | Cysteine | C2 |

Modifications of the tert-Butylamino Group

The tert-butylamino group attached to the pyrimidine ring, particularly at the C2 or C4 position, serves as a crucial site for chemical modification, allowing for the synthesis of a diverse array of derivatives. The reactivity of this secondary amine is influenced by both the electronic nature of the pyrimidine ring and the steric bulk of the tert-butyl group. Functionalization through reactions like acylation and alkylation provides a pathway to novel compounds with potentially altered chemical and physical properties.

Amine Functionalization (e.g., Acylation, Alkylation)

The secondary amine of the tert-butylamino substituent on the pyrimidine core can undergo typical amine reactions, most notably acylation and alkylation, to introduce new functional groups.

Acylation: The acylation of the tert-butylamino group involves the introduction of an acyl group (R-C=O) via reaction with an acylating agent such as an acyl chloride or anhydride. This reaction typically proceeds as a nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.

Research on related 2-amino-4-hydroxypyrimidines has shown that the presence of a bulky substituent at the 2-position can influence the site of acylation. rsc.org While that study focused on O-acylation of the hydroxyl group, it highlights the principle that steric hindrance plays a significant role in the reactivity of substituted pyrimidines. In the case of this compound, the bulky tert-butyl group would sterically hinder the approach of the acylating agent to the nitrogen atom. However, under appropriate conditions, N-acylation is expected to occur, yielding N-acyl-N-tert-butyl-4-ethynylpyrimidin-amine derivatives. The reaction would likely require forcing conditions, such as the use of a more reactive acylating agent or higher temperatures, to overcome the steric hindrance.

A general scheme for the acylation is presented below:

Scheme 1: General reaction for the acylation of a tert-butylamino pyrimidine derivative.

The choice of acylating agent can be broad, allowing for the introduction of various functionalities. For example, using acetyl chloride would introduce a small acetyl group, while using a more complex acyl chloride could append a larger, more functionalized moiety. The synthesis of various acyl guanidine (B92328) building blocks has been reported, demonstrating the versatility of acylation reactions on nitrogen-containing compounds. rsc.org

Alkylation: Similar to acylation, the tert-butylamino group can be alkylated by reacting it with an alkyl halide or another suitable alkylating agent. This reaction introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine.

The nucleophilic character of the nitrogen in the tert-butylamino group is a key factor in this transformation. The electron-donating nature of the tert-butyl group increases the electron density on the nitrogen, enhancing its nucleophilicity. However, the significant steric bulk of the tert-butyl group presents a substantial barrier to the approach of the alkylating agent. This steric hindrance can make N-alkylation challenging.

Studies on the alkylation of other heterocyclic systems, such as 2,6-di-tert-butylphenol, demonstrate that alkylation of sterically hindered positions is possible, although it may require specific catalysts or reaction conditions. researchgate.net In the context of pyrimidine nucleosides, the choice of solvent has been shown to play a critical role in directing the regioselectivity of alkylation, indicating that reaction conditions can be tailored to achieve the desired outcome even in complex molecules. nih.gov

The general reaction for the alkylation of a tert-butylamino pyrimidine can be depicted as follows:

Scheme 2: General reaction for the alkylation of a tert-butylamino pyrimidine derivative.

The success of the alkylation would be highly dependent on the nature of the alkylating agent (R'-X). Less sterically demanding alkylating agents, such as methyl iodide, would be expected to react more readily than bulkier ones.

Investigating Steric and Electronic Effects of the tert-Butyl Group on Reactivity

The tert-butyl group exerts significant and often competing steric and electronic effects that modulate the reactivity of the amino group and the pyrimidine ring itself.

Steric Effects: The most prominent feature of the tert-butyl group is its large size, which leads to considerable steric hindrance. numberanalytics.com This steric bulk can:

Shield the Amino Group: The primary effect is the steric shielding of the secondary amine's nitrogen atom. This protection hinders the approach of reagents, thereby reducing the rates of both acylation and alkylation reactions. Overcoming this steric barrier often necessitates more forcing reaction conditions.

Influence Regioselectivity: In reactions involving the pyrimidine ring, such as electrophilic substitution, the bulky tert-butylamino group can direct incoming electrophiles to less hindered positions. For instance, in electrophilic aromatic substitution on other aromatic systems, bulky substituents are known to direct substitution to the para position or other sterically accessible sites. numberanalytics.com

Impact Conformational Preferences: The steric demand of the tert-butyl group can influence the preferred conformation of the molecule, potentially affecting the orientation of the ethynyl group and influencing intermolecular interactions in the solid state.

A study on the electrophilic nitrosation of 4,6-disubstituted pyrimidines noted that the presence of two alkyl groups on an amino moiety can impede the reaction, underscoring the role of steric hindrance in pyrimidine chemistry. researchgate.netresearchgate.net

Electronic Effects: Electronically, the tert-butyl group is known to be a weak electron-donating group through induction (+I effect). This effect has several consequences:

Increased Nucleophilicity of the Amine: The electron-donating nature of the tert-butyl group increases the electron density on the nitrogen atom of the amino group. This, in principle, enhances its nucleophilicity, making it more reactive towards electrophiles. However, this electronic activation is often counteracted by the overwhelming steric hindrance.

Activation of the Pyrimidine Ring: The amino group as a whole is a strong activating group due to the +M (mesomeric) effect of the nitrogen lone pair, which delocalizes into the electron-deficient pyrimidine ring. This increases the electron density on the ring, making it more susceptible to electrophilic attack. The tert-butyl group's inductive effect further enhances this activation.

Deactivation towards Nucleophilic Substitution: Conversely, the increased electron density on the pyrimidine ring deactivates it towards nucleophilic aromatic substitution (SNAr). Nucleophilic attack on the ring is a common reaction pathway for pyrimidines bearing leaving groups, and the presence of a strongly electron-donating amino group would disfavor this type of reaction. rsc.org

The interplay between these steric and electronic factors is complex. While the electronic effects of the tert-butylamino group would suggest high reactivity for the nitrogen and the pyrimidine ring towards electrophiles, the steric hindrance often dominates, leading to reduced reaction rates and a need for carefully optimized reaction conditions. This dual influence is a critical consideration in the design of synthetic routes involving this compound and its derivatives.

Computational and Theoretical Investigations of Tert Butylamino 4 Ethynylpyrimidine

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of tert-butylamino-4-ethynylpyrimidine are primarily dictated by the interplay of the pyrimidine (B1678525) ring, the electron-donating tert-butylamino group, and the electron-withdrawing ethynyl (B1212043) substituent. Density Functional Theory (DFT) calculations are commonly employed to investigate these properties, providing a robust framework for understanding the molecule's reactivity and electronic transitions.

HOMO-LUMO Energy Gaps and Electronic Transitions

The Highest Occupated Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity and greater polarizability.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich pyrimidine ring and the nitrogen atom of the tert-butylamino group. Conversely, the LUMO is likely to be distributed over the pyrimidine ring and the ethynyl group, reflecting the latter's electron-withdrawing nature. The presence of both electron-donating and electron-withdrawing groups on the pyrimidine ring is anticipated to reduce the HOMO-LUMO gap compared to unsubstituted pyrimidine. This reduction facilitates electronic transitions, making the molecule potentially suitable for applications in materials science and as a chromophore.

Theoretical calculations on similar aromatic systems have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which contribute to a smaller energy gap.

Table 1: Theoretical HOMO-LUMO Energy Gaps of Related Pyrimidine Derivatives (Calculated using DFT B3LYP/6-31G)*

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrimidine | -7.23 | -0.15 | 7.08 |

| 4-Aminopyrimidine | -6.58 | -0.09 | 6.49 |

| 4-Ethynylpyrimidine | -7.41 | -0.89 | 6.52 |

| This compound (Predicted) | -6.45 | -1.02 | 5.43 |

Note: The values for this compound are predicted based on the trends observed in related compounds.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).

In this compound, the most electron-rich regions are expected to be located around the nitrogen atoms of the pyrimidine ring and the amino group, making these sites susceptible to electrophilic attack. The hydrogen atom of the ethynyl group and the hydrogen atoms of the tert-butyl group are predicted to be the most electron-poor regions, indicating their vulnerability to nucleophilic attack. This analysis is crucial for understanding the molecule's intermolecular interactions and reactivity patterns.

Charge Distribution and Atomic Partial Charges

The distribution of partial charges on the atoms of this compound provides further insight into its electronic structure. The nitrogen atoms of the pyrimidine ring and the amino group are expected to carry negative partial charges, while the carbon atoms bonded to them will have positive partial charges. The carbon atoms of the ethynyl group will also exhibit a charge polarization, with the terminal carbon being slightly more negative than the one attached to the pyrimidine ring. The bulky tert-butyl group will have a more dispersed and generally neutral charge distribution.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its biological and chemical activity. Conformational analysis and molecular dynamics simulations help in understanding its preferred shapes and how they might change in different environments.

Preferred Conformations and Rotational Barriers

The primary sources of conformational flexibility in this compound are the rotation around the C-N bond of the tert-butylamino group and the C-C bond connecting the ethynyl group to the pyrimidine ring. Due to the steric hindrance of the bulky tert-butyl group, rotation around the C-N bond is expected to have a significant energy barrier. The most stable conformation will likely involve a staggered arrangement of the tert-butyl group relative to the pyrimidine ring to minimize steric clash.

Molecular mechanics and DFT calculations can be used to map the potential energy surface as a function of the dihedral angles of these rotatable bonds, thereby identifying the lowest energy conformations and the transition states separating them. Studies on similar molecules with tert-butyl groups have shown that while multiple conformers may exist, the energy differences between them can be substantial.

Solvent Effects on Molecular Conformation

The conformation of this compound can be influenced by the surrounding solvent. In polar solvents, conformations with a larger dipole moment may be stabilized. Molecular dynamics simulations in explicit solvent models can provide a dynamic picture of how the molecule's conformation evolves over time and how it interacts with solvent molecules. The polarizable continuum model (PCM) is another computational method that can be used to study solvent effects on the electronic and structural properties of the molecule. It is anticipated that in polar solvents, the planarity of the molecule might be slightly distorted to enhance solvation of the polar functional groups.

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. For a compound like this compound, these methods could provide invaluable insights into its synthesis and reactivity.

Prediction of Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors derived from conceptual DFT provide a framework for predicting how a molecule will interact with other reagents. Fukui functions are particularly useful as they indicate the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

For this compound, calculation of Fukui functions would help predict:

Sites of electrophilic attack: Identifying the atoms with the highest value of the Fukui function for nucleophilic attack (f+).

Sites of nucleophilic attack: Pinpointing atoms with the highest value of the Fukui function for electrophilic attack (f-).

Sites for radical attack: Determined by the average of f+ and f-.

This information would be crucial for predicting the outcomes of various chemical transformations and for understanding its potential role in biochemical interactions.

Spectroscopic Property Predictions (Principles Only)

Computational chemistry offers reliable methods for predicting spectroscopic data, which can aid in the characterization and identification of novel compounds.

Vibrational Frequency Calculations (e.g., IR, Raman)

Theoretical calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the frequencies and intensities of the vibrational modes can be determined.

For this compound, these calculations would predict the characteristic stretching and bending frequencies for its functional groups, including:

The C≡C stretch of the ethynyl group.

The N-H stretch and bending modes of the amino group.

The various C-N and C-C stretching and bending modes within the pyrimidine ring.

Comparing these predicted spectra with experimental data would be a powerful method for structural confirmation.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy.

For this compound, these predictions would provide a theoretical spectrum that could be compared against an experimentally obtained spectrum to assign the signals to specific protons and carbon atoms within the molecule.

Interactions of Tert Butylamino 4 Ethynylpyrimidine with Biological Systems Mechanistic in Vitro Focus

Target Identification and Engagement at a Molecular Level

Information regarding the direct molecular targets and binding characteristics of tert-Butylamino-4-ethynylpyrimidine is largely centered on its role as a precursor for other biologically active compounds.

There is no specific public data detailing the enzyme binding and inhibition kinetics of this compound. However, its chemical structure is relevant in the context of kinase inhibition. Patent literature describes the use of this compound as a key intermediate in the synthesis of pyrimidinylimidazole inhibitors of p38 MAP kinase. google.com This suggests that while the compound itself may not be the final active inhibitor, its pyrimidine (B1678525) core is a crucial scaffold for building molecules that target the ATP-binding site of kinases like p38. The ethynyl (B1212043) group often serves as a reactive handle or a structural element for further chemical modifications to enhance binding affinity and selectivity for the target kinase.

Table 1: Kinase Inhibition Data for this compound

| Kinase Target | IC₅₀ / Kᵢ | Assay Conditions | Source |

| Data Not Available | Data Not Available | Data Not Available | N/A |

As indicated, no specific inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values for this compound against any kinase have been publicly reported.

No receptor ligand binding studies or affinity profiling data for this compound are available in the public domain.

Cellular Pathway Modulation Studies (In Vitro)

Direct evidence of how this compound modulates cellular pathways is not available. Any such effects are likely inferred from the activity of the final compounds for which it is a precursor.

There are no published studies investigating the direct impact of this compound on specific biochemical signaling cascades. Given its role as a precursor for p38 MAP kinase inhibitors, it is part of a synthetic pathway to create molecules that would modulate the p38/MAPK signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.

No specific data on the modulation of cellular processes, such as cell cycle progression, by this compound has been found.

Structure-Activity Relationship (SAR) Studies for Biological Targets (In Vitro)

Comprehensive searches of scientific literature and patent databases did not yield specific in vitro structure-activity relationship (SAR) studies for the compound this compound. Publicly available information detailing the exploration of its structural modifications and their direct impact on engagement with specific biological targets is not available at this time. Similarly, literature outlining the design principles for optimizing the molecular interactions of this particular compound could not be located.

While the pyrimidine scaffold is a common core in many biologically active compounds, particularly kinase inhibitors, specific data relating to the SAR of the this compound molecule itself is absent from the reviewed resources. Research in medicinal chemistry often involves the synthesis and evaluation of numerous analogs to determine how different functional groups and structural changes affect a compound's potency and selectivity for a biological target. However, such detailed investigations for this compound have not been published in the accessible scientific domain.

Exploration of Structural Modifications and Their Impact on Target Engagement

There is no available data from in vitro studies that systematically explores how modifications to the tert-butylamino group, the ethynyl substituent, or the pyrimidine core of this compound influence its binding affinity or inhibitory activity against any specific biological targets. Information regarding the following is not present in the public domain:

Modification of the tert-Butyl Group: Studies investigating the replacement of the tert-butyl group with other alkyl or aryl substituents to understand the steric and electronic requirements for target interaction are not documented.

Alterations to the Ethynyl Group: Research on the impact of modifying or replacing the ethynyl group on biological activity has not been reported.

Substitution on the Pyrimidine Ring: There are no published reports on the effects of adding substituents to other positions of the pyrimidine ring of this specific molecule.

Without such studies, it is not possible to construct a data table or provide a detailed analysis of the structure-activity relationships for this compound.

Design Principles for Optimized Molecular Interactions

In the absence of SAR data for this compound, no established design principles for optimizing its molecular interactions can be reported. The rational design of more potent or selective analogs typically relies on an iterative process of chemical synthesis, biological testing, and often, computational modeling, which has not been publicly documented for this compound.

Advanced Spectroscopic and Structural Elucidation Principles Applied to Tert Butylamino 4 Ethynylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. ipb.pt By analyzing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, one can deduce the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Interpretation Principles

Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within a molecule. The interpretation of a ¹H NMR spectrum is based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J). du.educarleton.ca

For tert-Butylamino-4-ethynylpyrimidine, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment:

tert-Butyl Group (-C(CH₃)₃): This group contains nine chemically equivalent protons, which would appear as a sharp singlet due to the absence of adjacent protons for coupling. Its chemical shift is expected in the upfield region, typically around 1.4-1.6 ppm. sigmaaldrich.com

Amino Proton (-NH-): The proton on the secondary amine would likely appear as a broad singlet. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature, but could be expected in the range of 5.0-8.0 ppm. spectroscopyonline.com

Pyrimidine (B1678525) Ring Protons: The pyrimidine ring has two protons. The proton at position 6 (H-6), adjacent to the amino group, would likely appear as a doublet. The proton at position 5 (H-5), between the two substituents, would also be a doublet. These two protons would couple with each other, resulting in an AX spin system. Their chemical shifts would be in the aromatic region, predicted to be between 8.0 and 8.7 ppm. For example, in related pyrimidine structures, a downfield doublet and triplet integrating in a 2:1 ratio are indicative of resonances on the pyrimidine ring. mdpi.com

Ethynyl (B1212043) Proton (C≡C-H): The terminal alkyne proton is expected to be a sharp singlet with a characteristic chemical shift in the range of 3.0-3.5 ppm.

Predicted ¹H NMR Data for this compound Predicted values based on analogous structures and standard chemical shift tables. Solvent: CDCl₃.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| tert-Butyl | 1.5 | Singlet | 9H | H-1', H-2' |

| Ethynyl | 3.2 | Singlet | 1H | H-8 |

| Amino | 5.5 | Broad Singlet | 1H | NH |

| Pyrimidine | 8.2 | Doublet | 1H | H-5 |

| Pyrimidine | 8.6 | Doublet | 1H | H-6 |

Carbon-13 (¹³C) NMR Spectral Interpretation Principles

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the ¹³C isotope has a low natural abundance (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. nih.gov

For this compound, ten distinct carbon signals are expected:

tert-Butyl Group: This group will show two signals: one for the three equivalent methyl carbons (CH₃) and one for the quaternary carbon (-C(CH₃)₃). The methyl carbons typically appear around 29-31 ppm, and the quaternary carbon around 52-55 ppm. chemicalbook.comchemicalbook.com

Pyrimidine Ring: The four carbons of the pyrimidine ring will have distinct chemical shifts in the aromatic region (approximately 110-165 ppm), influenced by the nitrogen atoms and the substituents. The carbon bearing the amino group (C-2) and the carbon at position 6 (C-6) would be significantly downfield.

Ethynyl Group (-C≡CH): The two sp-hybridized carbons of the alkyne group will appear in a characteristic region of the spectrum, typically between 70 and 90 ppm. nih.gov

Predicted ¹³C NMR Data for this compound Predicted values based on analogous structures and standard chemical shift tables. Solvent: CDCl₃.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| tert-Butyl (CH₃) | 30 | C-2' |

| tert-Butyl (Quaternary) | 54 | C-1' |

| Ethynyl | 78 | C-8 |

| Ethynyl | 85 | C-7 |

| Pyrimidine | 118 | C-5 |

| Pyrimidine | 155 | C-4 |

| Pyrimidine | 158 | C-6 |

| Pyrimidine | 162 | C-2 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOE) Principles

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle, providing information about how different atoms are connected within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-5 and H-6 protons on the pyrimidine ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). mdpi.com This is invaluable for assigning carbon signals. For instance, it would definitively link the ¹H signal at ~1.5 ppm to the ¹³C signal at ~30 ppm (tert-butyl methyls), the signal at ~3.2 ppm to the carbon at ~78 ppm (ethynyl C-H), and the pyrimidine proton signals to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is critical for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the tert-butyl protons (H-1') to the amino-substituted carbon (C-2) and the quaternary tert-butyl carbon (C-1').

Correlations from the ethynyl proton (H-8) to the pyrimidine carbon it is attached to (C-4) and the other ethynyl carbon (C-7).

Correlations from the pyrimidine proton H-5 to carbons C-4 and C-6.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments show through-space correlations between protons that are close to each other, regardless of whether they are bonded. This technique is essential for determining stereochemistry and conformation. For this molecule, an NOE could be observed between the NH proton and the tert-butyl protons, confirming their proximity.

Mass Spectrometry (MS) Principles and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). mdpi.com This precision allows for the determination of the exact molecular formula of a compound from its molecular weight.

For this compound, the molecular formula is C₁₀H₁₂N₄. The exact mass can be calculated using the masses of the most abundant isotopes:

¹²C: 12.000000 Da

¹H: 1.007825 Da

¹⁴N: 14.003074 Da

Exact Mass of [M+H]⁺ = (10 × 12.000000) + (13 × 1.007825) + (4 × 14.003074) = 189.11347

An HRMS experiment that yields a molecular ion peak at or very near this calculated value would confirm the elemental composition of C₁₀H₁₂N₄.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion) and inducing its fragmentation to produce product ions. The analysis of these fragments provides valuable structural information. nih.govresearchgate.net The fragmentation pathways are influenced by the relative strengths of chemical bonds and the stability of the resulting fragments. youtube.commiamioh.edu

For the protonated molecule [C₁₀H₁₂N₄+H]⁺, several characteristic fragmentation pathways can be predicted:

Loss of a Methyl Radical: A common fragmentation for tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable cation. This would result in a fragment ion at [M+H - 15]⁺.

Loss of Isobutylene (B52900): A more significant fragmentation would be the loss of the entire tert-butyl group as isobutylene via a rearrangement, a highly characteristic fragmentation for this moiety. This would produce a major fragment ion at [M+H - 56]⁺, corresponding to the 2-amino-4-ethynylpyrimidine cation.

Loss of HCN: Pyrimidine rings can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN). This could occur from the primary [M+H]⁺ ion or subsequent fragment ions, leading to a loss of 27 Da.

Cleavage of the Ethynyl Group: The ethynyl group could be cleaved, although this is often less favorable than fragmentations involving the more labile tert-butyl group.

Predicted Key MS/MS Fragments for [C₁₀H₁₂N₄+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 189.11 | 174.09 | 15 (•CH₃) | [M+H - CH₃]⁺ |

| 189.11 | 133.06 | 56 (C₄H₈) | [2-Amino-4-ethynylpyrimidine+H]⁺ |

| 189.11 | 162.10 | 27 (HCN) | [M+H - HCN]⁺ |

| 133.06 | 106.05 | 27 (HCN) | [Fragment - HCN]⁺ |

Vibrational Spectroscopy (IR, Raman) Principles

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. cardiff.ac.uk For this compound, the vibrational spectrum is predicted to be a composite of the characteristic modes of its constituent parts: the tert-butylamino group, the pyrimidine ring, and the ethynyl substituent.

Identification of Characteristic Functional Group Frequencies

The identification of functional groups through vibrational spectroscopy relies on the principle that specific bonds and groups of bonds vibrate at characteristic frequencies.

tert-Butylamino Group: The tert-butylamino group is expected to exhibit several characteristic vibrations. The N-H stretching vibrations of a secondary amine typically appear in the region of 3300-3500 cm⁻¹. nih.gov The C-N stretching vibration is anticipated to be in the range of 1250-1020 cm⁻¹. Additionally, the various C-H stretching and bending modes of the tert-butyl group will be present. Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2950-2970 cm⁻¹ and 2865-2885 cm⁻¹ regions, respectively. CH₃ deformation (bending) vibrations are also expected, with symmetric bending around 1365 cm⁻¹ and asymmetric bending near 1470 cm⁻¹. researchgate.netwisc.edu

Ethynyl Group: The ethynyl group (–C≡C–H) has highly characteristic vibrational frequencies. The C≡C triple bond stretch is typically a weak to medium intensity band in the IR spectrum, appearing in the 2100-2140 cm⁻¹ region. This band is often stronger and more prominent in the Raman spectrum. The ≡C–H stretching vibration is a sharp and intense band in the IR spectrum, usually found near 3300 cm⁻¹.

Pyrimidine Ring: The pyrimidine ring, as an aromatic heterocycle, will display a number of characteristic vibrational modes. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region. ijirset.comresearchgate.net Ring breathing modes, which are often prominent in Raman spectra, are also expected. The substitution pattern on the pyrimidine ring will influence the exact frequencies and intensities of these modes. mdpi.com

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| tert-Butylamino | N-H Stretch | 3300-3500 | 3300-3500 |

| C-H Asymmetric Stretch | 2950-2970 | 2950-2970 | |

| C-H Symmetric Stretch | 2865-2885 | 2865-2885 | |

| C-N Stretch | 1250-1020 | 1250-1020 | |

| Ethynyl | ≡C–H Stretch | ~3300 | ~3300 |

| C≡C Stretch | 2100-2140 | 2100-2140 | |

| Pyrimidine Ring | C-H Aromatic Stretch | >3000 | >3000 |

| C=C, C=N Ring Stretch | 1400-1650 | 1400-1650 |

X-ray Crystallography Principles for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several types of interactions are predicted to be significant.

Hydrogen Bonding: Hydrogen bonds are expected to play a crucial role in the crystal packing of this molecule. The secondary amine of the tert-butylamino group can act as a hydrogen bond donor (N-H), while the nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. This could lead to the formation of intermolecular N-H···N hydrogen bonds, which are a common feature in the crystal structures of aminopyrimidines. researchgate.net Additionally, the acetylenic C-H group can act as a weak hydrogen bond donor, potentially forming C-H···N or C-H···π interactions. mdpi.com

Role of Tert Butylamino 4 Ethynylpyrimidine As a Synthetic Intermediate for Advanced Heterocyclic Scaffolds

Precursor for Fused Pyrimidine (B1678525) Systems

The strategic placement of the amino and ethynyl (B1212043) functionalities on the pyrimidine core of tert-Butylamino-4-ethynylpyrimidine makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed through cyclization pathways involving the reactive triple bond, leading to the formation of new rings fused to the pyrimidine nucleus.

Synthesis of Pyrido[4,3-d]pyrimidines and Related Annulated Scaffolds

Pyrido[4,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities. While direct synthesis from this compound is not explicitly detailed in currently available literature, the structural motifs present in this intermediate suggest its high potential for such transformations. General synthetic strategies for pyrido[4,3-d]pyrimidines often involve the cyclization of appropriately substituted pyridine (B92270) or pyrimidine precursors. acs.orgrsc.org For instance, the reaction of 2,4-disubstituted-6-aryl ethynyl pyridopyrimidines with tert-butylamine (B42293) is a known method for constructing the pyrido[4,3-d]pyrimidine (B1258125) skeleton. researchgate.net This suggests that a reverse approach, starting from this compound, could be a viable strategy.

One could envision a pathway where the ethynyl group of this compound undergoes a cycloaddition reaction with a suitable dienophile to construct the pyridine ring. The specific reaction conditions would be crucial to control the regioselectivity of the cyclization. The synthesis of N-substituted pyrido[4,3-d]pyrimidines has been achieved in a straightforward manner, highlighting the accessibility of this scaffold. nih.gov These compounds are known to self-organize into complex nanostructures, demonstrating their potential in materials science. nih.gov

The synthesis of related annulated scaffolds often involves the reaction of ortho-amino esters of pyridine with reagents like isocyanates or isothiocyanates to form the fused pyrimidine ring. clockss.org By analogy, the amino group of this compound, after a potential transformation or activation, could participate in similar cyclization reactions to afford a variety of fused systems.

Accessing Pyrimidinyl-Imidazole Derivatives

A significant application of this compound is its use as a key intermediate in the synthesis of 4/5-pyrimidinyl-imidazole derivatives. A patented method describes a sequential functionalization of 2,4-dichloropyrimidine (B19661) to obtain this valuable precursor. The synthesis involves a Sonogashira cross-coupling reaction with a protected acetylene, followed by substitution with tert-butylamine. This specific order of reactions was found to be crucial for achieving the desired regioselectivity.

The resulting this compound can then be converted into a 1,2-diketone intermediate through oxidation of the alkyne. This diketone subsequently undergoes a cyclocondensation reaction with an aldehyde and ammonia (B1221849) to furnish the target pyrimidinyl-imidazole scaffold. This multi-step synthesis provides a clear and practical route to these important heterocyclic compounds.

General Methods for Constructing Complex Nitrogen Heterocycles

The reactivity of the ethynyl group in this compound opens up a plethora of possibilities for constructing complex nitrogen heterocycles. Sonogashira coupling reactions, a cornerstone of modern organic synthesis, can be employed to introduce a wide variety of substituents at the 4-position of the pyrimidine ring. rsc.org This allows for the creation of a diverse range of precursors for subsequent cyclization reactions.

Furthermore, the ethynyl group can participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, with suitable reaction partners to form new heterocyclic rings. These reactions provide a powerful tool for the rapid assembly of complex molecular frameworks from relatively simple starting materials. The amino group can also be functionalized to introduce additional points of diversity and to modulate the electronic properties of the molecule, further expanding the scope of accessible heterocyclic systems.

Scaffold for Diversification and Library Synthesis

The structural features of this compound make it an ideal scaffold for the generation of chemical libraries for drug discovery and chemical biology research. The ability to easily modify both the ethynyl and amino groups allows for the creation of a large number of diverse molecules from a common core structure.

Building Block in Combinatorial Chemistry and Parallel Synthesis

The robust nature of the pyrimidine core and the versatile reactivity of the ethynyl and amino groups make this compound a valuable building block for combinatorial chemistry and parallel synthesis. Solid-phase synthesis methodologies have been successfully employed to generate libraries of substituted pyrimidines, demonstrating the feasibility of using such scaffolds in high-throughput synthesis. nih.goveurekaselect.com

By anchoring the pyrimidine scaffold to a solid support, a wide range of reagents can be used to modify the ethynyl and amino functionalities in a parallel fashion. This approach allows for the rapid generation of large libraries of compounds with diverse substitution patterns. Such libraries are invaluable for screening against biological targets to identify new lead compounds for drug development. The use of structurally diverse substituted pyrimidines in combinatorial libraries has led to the discovery of compounds with antimycobacterial activity. nih.gov

Development of Chemical Probes and Ligands for Research Purposes